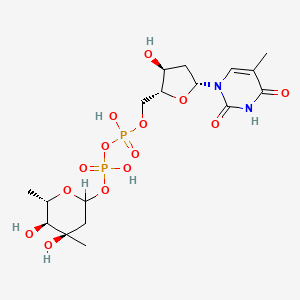
dTDP-L-mycarose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-L-mycarose is a dTDP-sugar.
Applications De Recherche Scientifique
Biosynthesis of Antibiotics
dTDP-L-mycarose is crucial for the biosynthesis of macrolide antibiotics, such as erythromycin and tylosin. These antibiotics are produced by specific strains of bacteria, notably Saccharopolyspora erythraea and Streptomyces fradiae. The genes involved in the biosynthesis of this compound have been identified and characterized, revealing their essential roles in the attachment of this sugar to antibiotic molecules.
- Case Study: Erythromycin Production
- Research has shown that mutations in genes responsible for mycarose biosynthesis can significantly affect erythromycin yields. For instance, targeted mutagenesis of the eryB gene cluster revealed its involvement in mycarose attachment during erythromycin biosynthesis. This understanding allows for genetic engineering approaches to enhance antibiotic production (source ).
Glycosylation Reactions
The presence of this compound facilitates glycosylation reactions, which are vital for modifying drug molecules to improve their efficacy and stability. By utilizing enzymes that transfer mycarose to various substrates, researchers can create novel glycosylated compounds with enhanced biological activities.
- Example: Glycosylated Erythromycin Derivatives
Structural Biology and Drug Design
The structural characterization of enzymes involved in mycarose metabolism provides insights into their mechanisms and potential as drug targets. For example, studies on the enzyme RmlA from Mycobacterium tuberculosis have demonstrated how dTDP-glucose interacts with magnesium ions, which is crucial for its enzymatic activity.
- Implications for Drug Design
Biotechnological Applications
The biotechnological potential of this compound extends to its use in synthetic biology and metabolic engineering. By manipulating metabolic pathways in microorganisms such as Escherichia coli, researchers can optimize the production of this compound and its derivatives.
- Example: De Novo Biosynthesis
Antimicrobial Properties
Research into the antimicrobial properties of compounds synthesized using this compound has shown promising results against various pathogens. The glycosylation process often enhances the bioactivity of these compounds.
- Case Study: Antibacterial Activity
Summary Table: Applications of this compound
| Application Area | Description | Key Findings/Examples |
|---|---|---|
| Antibiotic Production | Essential for macrolide antibiotic biosynthesis | Mutations in eryB genes affect erythromycin yields |
| Glycosylation | Modifies drug molecules for improved efficacy | Synthesis of glycosylated erythromycin derivatives |
| Structural Biology | Insights into enzyme mechanisms for drug design | RmlA interactions with magnesium ions |
| Biotechnology | Metabolic engineering for enhanced production | CRISPR strategies increase this compound yields |
| Antimicrobial Properties | Enhanced bioactivity against pathogens | Significant antibacterial activity against E. coli |
Propriétés
Numéro CAS |
39950-81-7 |
|---|---|
Formule moléculaire |
C17H28N2O14P2 |
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H28N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-14,20-21,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13?,14-,17+/m0/s1 |
Clé InChI |
WILFWCJMOXHLEQ-SQHZWGCWSA-N |
SMILES |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@](CC(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O)O |
Synonymes |
thymidinediphosphomycarose |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















